Ethyl 3-chloro-6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-chloro-6-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7ClF3NO2. It is a derivative of picolinic acid, where the ethyl ester is substituted with a chlorine atom at the third position and a trifluoromethyl group at the sixth position.
Scientific Research Applications
Ethyl 3-chloro-6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Preparation Methods
The synthesis of Ethyl 3-chloro-6-(trifluoromethyl)picolinate typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid as the primary starting material.
Chlorination: The picolinic acid undergoes chlorination to introduce a chlorine atom at the third position.
Trifluoromethylation: The chlorinated intermediate is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the sixth position.
Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The compound can undergo reduction reactions to remove the chlorine or trifluoromethyl groups under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its reactivity and ability to form stable complexes with enzymes or receptors. This interaction can inhibit or modify the activity of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl 3-chloro-6-(trifluoromethyl)picolinate can be compared with similar compounds such as:
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: This compound has the trifluoromethyl group at the fifth position instead of the sixth, leading to different reactivity and properties.
Ethyl 3-bromo-6-(trifluoromethyl)picolinate:
Ethyl 3-chloro-6-(difluoromethyl)picolinate: The presence of a difluoromethyl group instead of a trifluoromethyl group can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQBTMXRTLNPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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